Pravastatin Isopropyl Ester
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Overview
Description
Pravastatin Isopropyl Ester is a derivative of pravastatin, a well-known statin medication used primarily to lower cholesterol levels and prevent cardiovascular diseases. Pravastatin itself is derived from mevastatin and is known for its ability to inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis . This compound retains the lipid-lowering properties of pravastatin while offering unique chemical characteristics that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pravastatin Isopropyl Ester typically involves the esterification of pravastatin with isopropyl alcohol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The process can be summarized as follows:
- Dissolve pravastatin in isopropyl alcohol.
- Add a catalytic amount of sulfuric acid.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and neutralize the acid with a base, such as sodium bicarbonate.
- Extract the product with an organic solvent and purify it by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Pravastatin Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Pravastatin Isopropyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Medicine: Investigated for its potential therapeutic effects in
Properties
Molecular Formula |
C26H42O7 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
propan-2-yl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C26H42O7/c1-6-16(4)26(31)33-23-13-20(28)11-18-8-7-17(5)22(25(18)23)10-9-19(27)12-21(29)14-24(30)32-15(2)3/h7-8,11,15-17,19-23,25,27-29H,6,9-10,12-14H2,1-5H3/t16-,17-,19+,20+,21+,22-,23-,25-/m0/s1 |
InChI Key |
VDJJUXKRQGVATK-SLFXFUJVSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OC(C)C)O)O)O |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC(C)C)O)O)O |
Origin of Product |
United States |
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